molecular formula C13H22N2O2 B184690 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol CAS No. 5684-12-8

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol

Cat. No. B184690
CAS RN: 5684-12-8
M. Wt: 238.33 g/mol
InChI Key: HIXNUSUJXZDHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol, also known as BDMMP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. BDMMP is a phenol derivative that is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has been extensively studied for its potential applications in various fields of research. In biochemistry, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is used as a fluorescent probe to study protein-ligand interactions. It is also used as a pH-sensitive dye to monitor changes in pH within cells. In pharmacology, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is used to study the transport of drugs across the blood-brain barrier. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. In medicinal chemistry, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is used as a starting material for the synthesis of various pharmaceuticals.

Mechanism Of Action

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is a photostable compound that absorbs light in the ultraviolet and visible regions of the spectrum. Upon absorption of light, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol undergoes a photochemical reaction that results in the formation of a highly fluorescent species. The exact mechanism of this reaction is not fully understood, but it is believed to involve the formation of a radical intermediate.

Biochemical And Physiological Effects

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has been shown to have minimal toxicity and does not have any significant physiological effects on the body. However, it has been shown to interact with proteins and other biomolecules, which can affect their function. 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has been shown to inhibit the activity of certain enzymes and may have potential therapeutic applications in the treatment of enzyme-related diseases.

Advantages And Limitations For Lab Experiments

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has several advantages as a research tool. It is a highly fluorescent compound that can be used to study protein-ligand interactions and changes in pH within cells. It is also relatively easy to synthesize and has minimal toxicity. However, there are some limitations to its use. 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is sensitive to light and can degrade over time, which can affect the accuracy of experimental results. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol. One area of interest is the development of new fluorescent probes based on 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol. These probes could be used to study a wide range of biological processes, including protein folding, enzyme activity, and cellular signaling. Another area of interest is the development of 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol-based drugs for the treatment of enzyme-related diseases. Finally, there is potential for the use of 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol in the development of new imaging techniques for medical applications.
Conclusion:
In conclusion, 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is a highly fluorescent compound that can be used to study a wide range of biological processes. Its potential applications in biochemistry, pharmacology, and medicinal chemistry make it a valuable research tool. While there are some limitations to its use, future research on 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol has the potential to lead to the development of new drugs and imaging techniques for medical applications.

Synthesis Methods

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol is synthesized through the reaction of 2,6-dimethylaniline with formaldehyde and paraformaldehyde. The reaction proceeds in the presence of a catalyst, typically zinc chloride, and yields 2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol as a yellow solid. The synthesis process is relatively simple and can be carried out in a laboratory setting.

properties

CAS RN

5684-12-8

Product Name

2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

2,6-bis[(dimethylamino)methyl]-4-methoxyphenol

InChI

InChI=1S/C13H22N2O2/c1-14(2)8-10-6-12(17-5)7-11(13(10)16)9-15(3)4/h6-7,16H,8-9H2,1-5H3

InChI Key

HIXNUSUJXZDHKB-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=CC(=C1O)CN(C)C)OC

Canonical SMILES

CN(C)CC1=CC(=CC(=C1O)CN(C)C)OC

Origin of Product

United States

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